4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid
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Overview
Description
4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and an oxazolidine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with glutaric anhydride to form an intermediate, which is then further reacted with diphenyl oxazolidine under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Chemical Reactions Analysis
4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Research has explored its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the carbamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid can be compared with other similar compounds such as:
4-[(4-Chlorophenyl)carbamoyl]butanoic acid: This compound shares the chlorophenyl and carbamoyl groups but lacks the oxazolidine ring, making it less versatile in certain reactions.
Diphenyl oxazolidine derivatives: These compounds have similar structural features but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a wide range of chemical and biological activities .
Properties
Molecular Formula |
C23H19ClN2O4 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C23H19ClN2O4/c24-16-11-13-17(14-12-16)25-22(27)19-20(15-7-3-1-4-8-15)26(30-21(19)23(28)29)18-9-5-2-6-10-18/h1-14,19-21H,(H,25,27)(H,28,29) |
InChI Key |
FMFPITJUNAVUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)C(=O)O)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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